molecular formula C15H11N3O B12391187 2-(1H-benzimidazol-2-yl)-1H-indol-5-ol

2-(1H-benzimidazol-2-yl)-1H-indol-5-ol

Cat. No.: B12391187
M. Wt: 249.27 g/mol
InChI Key: MIVGVAZQKUNNAM-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-yl)-1H-indol-5-ol is a heterocyclic compound that combines the structural features of both benzimidazole and indole. Benzimidazole is a bicyclic compound consisting of a benzene ring fused to an imidazole ring, while indole is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. The combination of these two structures in this compound results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)-1H-indol-5-ol typically involves the condensation of 1,2-diaminobenzene with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The indole ring can be introduced through various methods, such as Fischer indole synthesis or the use of indole derivatives as starting materials .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)-1H-indol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound .

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-benzimidazol-2-yl)-1H-indol-5-ol is unique due to its combination of benzimidazole and indole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-1H-indol-5-ol

InChI

InChI=1S/C15H11N3O/c19-10-5-6-11-9(7-10)8-14(16-11)15-17-12-3-1-2-4-13(12)18-15/h1-8,16,19H,(H,17,18)

InChI Key

MIVGVAZQKUNNAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(N3)C=CC(=C4)O

Origin of Product

United States

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